molecular formula C₇H₆D₄N₂O₃ B1147079 N-Nitroso Guvacoline-d4 (major) CAS No. 1330277-21-8

N-Nitroso Guvacoline-d4 (major)

Cat. No.: B1147079
CAS No.: 1330277-21-8
M. Wt: 174.19
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Description

N-Nitroso Guvacoline-d4 (major): is a deuterated derivative of N-Nitroso Guvacoline, which is a nitroso compound. Deuterated compounds are often used in research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen. N-Nitroso Guvacoline-d4 (major) is primarily used as a reference material in analytical chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso Guvacoline-d4 (major) typically involves the nitrosation of Guvacoline-d4. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Common reagents used in this process include sodium nitrite and hydrochloric acid. The reaction is usually performed at low temperatures to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of N-Nitroso Guvacoline-d4 (major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial production process is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso Guvacoline-d4 (major) undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Nitroso Guvacoline-d4 (major) has several applications in scientific research:

    Analytical Chemistry: Used as a reference material for the calibration of analytical instruments.

    Biological Studies: Used to study metabolic pathways and reaction mechanisms involving nitroso compounds.

    Medicinal Chemistry: Investigated for its potential biological activity and therapeutic applications.

    Industrial Applications: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-Nitroso Guvacoline: The non-deuterated form of N-Nitroso Guvacoline-d4.

    N-Nitroso Pyrrolidine: Another nitroso compound with similar chemical properties.

    N-Nitroso Morpholine: A nitroso compound used in similar research applications.

Uniqueness

N-Nitroso Guvacoline-d4 (major) is unique due to the presence of deuterium, which makes it particularly useful in studies involving isotopic labeling. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications.

Properties

CAS No.

1330277-21-8

Molecular Formula

C₇H₆D₄N₂O₃

Molecular Weight

174.19

Synonyms

1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester;  Nitrosoguvacoline-d4; 

Origin of Product

United States

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